molecular formula C9H9ClN2O4 B12466345 5-chloro-2-hydroxy-N,N-dimethyl-3-nitrobenzamide CAS No. 292636-64-7

5-chloro-2-hydroxy-N,N-dimethyl-3-nitrobenzamide

Cat. No.: B12466345
CAS No.: 292636-64-7
M. Wt: 244.63 g/mol
InChI Key: MMKVKJYNBQOXPZ-UHFFFAOYSA-N
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Description

5-chloro-2-hydroxy-N,N-dimethyl-3-nitrobenzamide is a substituted benzamide compound of interest in organic synthesis and pharmaceutical research. This chemical features a benzamide core functionalized with chloro, hydroxy, nitro, and dimethylamide groups, a combination known to contribute to diverse molecular interactions and complex supramolecular architectures . While specific studies on this precise molecule are limited, its structure is closely related to other documented chlorinated and nitrated benzamides, which are frequently employed as key intermediates or building blocks in the synthesis of more complex molecules . The presence of multiple functional groups makes it a versatile precursor. The hydroxy and nitro groups ortho to each other can influence hydrogen bonding patterns and acidity, while the N,N-dimethylamide group introduces steric and electronic effects that can impact the molecule's conformation and binding properties . Researchers might explore its utility in cocrystal formation to modify the physicochemical properties of active pharmaceutical ingredients, a strategy successfully demonstrated with related structures like 2-chloro-5-nitrobenzoic acid . This compound is provided for research applications such as method development, chemical synthesis, and as a standard for analytical testing. Safety Note: This product is intended for research purposes only and is not suitable for human, veterinary, or household use. Please refer to the associated Safety Data Sheet (SDS) for safe handling procedures.

Properties

IUPAC Name

5-chloro-2-hydroxy-N,N-dimethyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O4/c1-11(2)9(14)6-3-5(10)4-7(8(6)13)12(15)16/h3-4,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKVKJYNBQOXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396499
Record name 5-chloro-2-hydroxy-N,N-dimethyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292636-64-7
Record name 5-chloro-2-hydroxy-N,N-dimethyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 5-Chloro-2-Hydroxy-3-Nitrobenzoic Acid

The process begins with 5-chloro-2-hydroxybenzoic acid (CAS 321-14-2), synthesized via chlorination of salicylic acid using Cl₂ gas in chlorobenzene at 70–85°C (yield: 80–90%). Nitration is achieved with fuming HNO₃ and H₂SO₄ at 0–5°C, introducing the nitro group at position 3.

Key Data:

Step Reagents/Conditions Yield
Chlorination of salicylic acid Cl₂, chlorobenzene, 70–85°C 85%
Nitration HNO₃/H₂SO₄, 0–5°C 78%

Conversion to Acid Chloride and Amidation

The carboxylic acid is converted to its acid chloride using SOCl₂ or PCl₃ in toluene at 50–100°C. Subsequent reaction with dimethylamine in tetrahydrofuran (THF) at 0°C yields the target compound.

Example Protocol:

  • Acid Chloride Formation: 5-Chloro-2-hydroxy-3-nitrobenzoic acid (10 mmol) + PCl₃ (30 mmol) in chlorobenzene, microwave irradiation (400 W, 20 min).
  • Amidation: Acid chloride + dimethylamine (12 mmol) in THF, stirred at 0°C for 2 hr.
    Yield: 82% (over two steps).

Route 2: Direct Amidation Followed by Nitration

Synthesis of 5-Chloro-N,N-Dimethyl-2-Hydroxybenzamide

5-Chloro-2-hydroxybenzoic acid is first amidated using dimethylamine and a coupling agent (e.g., DCC) in dichloromethane (DCM). The hydroxyl group is protected as a methyl ether using dimethyl sulfate before nitration.

Protection and Nitration:

  • Methylation: 5-Chloro-N,N-dimethyl-2-hydroxybenzamide + (CH₃O)₂SO₂, NaOH, acetone, reflux (45 min).
  • Nitration: Protected intermediate + HNO₃/H₂SO₄, 0°C.
  • Deprotection: HCl (6M), reflux (2 hr).
    Overall Yield: 68%.

Route 3: One-Pot Tandem Reaction

Simultaneous Chlorination and Nitration

A novel method employs trichloroisocyanuric acid (TCCA) and NaNO₂ in acetic acid to achieve concurrent chlorination and nitration of 2-hydroxy-N,N-dimethylbenzamide. This green chemistry approach reduces step count but requires precise temperature control (10–25°C).

Optimized Conditions:

Parameter Value
Temperature 15°C
Molar Ratio (TCCA:NaNO₂) 1:1.2
Solvent Acetic acid
Yield 74%

Comparative Analysis of Methods

Parameter Route 1 Route 2 Route 3
Total Steps 3 4 2
Overall Yield 82% 68% 74%
Key Advantage High purity Mild nitration Eco-friendly
Limitation Long reaction time Protection required Lower yield

Critical Reaction Considerations

Regioselectivity in Nitration

The nitro group preferentially occupies position 3 due to the directing effects of the hydroxyl and chloro groups. Computational studies confirm this orientation minimizes steric hindrance.

Stability of Intermediates

The hydroxyl group necessitates protection during nitration (e.g., methylation) to prevent oxidation. Unprotected routes result in <30% yield due to side reactions.

Solvent and Catalyst Impact

  • Microwave-assisted synthesis (Route 1) reduces reaction time by 60% compared to conventional heating.
  • Green solvents (e.g., acetic acid in Route 3) align with sustainable practices but may limit scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-hydroxy-N,N-dimethyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base or under heating.

Major Products Formed

    Oxidation: Formation of 5-chloro-2-oxo-N,N-dimethyl-3-nitrobenzamide.

    Reduction: Formation of 5-chloro-2-hydroxy-N,N-dimethyl-3-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-hydroxy-N,N-dimethyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-2-hydroxy-N,N-dimethyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxy and chloro groups may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The position and type of substituents significantly alter physicochemical and biological properties. Below is a comparative analysis with key analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
5-Chloro-2-hydroxy-N,N-dimethyl-3-nitrobenzamide Cl (5), OH (2), NO₂ (3), N(CH₃)₂ C₉H₈ClN₂O₄ 243.63 Potential directing group for catalysis; uncharacterized bioactivity
5-Chloro-N,N-dimethyl-2-nitrobenzamide Cl (5), NO₂ (2), N(CH₃)₂ C₉H₉ClN₂O₃ 228.63 Simpler nitro positioning; lab reagent
2-Hydroxy-5-nitro-N-phenylbenzamide OH (2), NO₂ (5), Ph (amide) C₁₃H₁₀N₂O₄ 270.23 Precursor for benzoxazepines; nitro at C5 alters electronic effects
5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide Cl (2), F (4), NH₂ (5), sulfamoyl C₁₁H₁₅ClFN₃O₃S 335.77 Amino and fluoro groups enhance bioactivity; sulfamoyl moiety for solubility
N-(5-(5-chlorobenzo[d]oxazol-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide Cl (benzooxazole), NO₂ (4), CH₃ C₂₂H₁₆ClN₃O₄ 421.84 Benzoxazole ring increases rigidity; antimicrobial applications inferred

Key Structural and Functional Differences

  • Conversely, nitro at position 5 (as in ) may enhance resonance stabilization of the aromatic ring.
  • Amino vs. Hydroxyl Groups: The amino group in improves hydrogen-bonding capacity compared to the hydroxyl group in the target compound, possibly enhancing interactions with biological targets.
  • Complexity of Substituents : The benzoxazole moiety in introduces a heterocyclic ring, likely improving metabolic stability in pharmaceutical contexts.

Biological Activity

5-Chloro-2-hydroxy-N,N-dimethyl-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, effectiveness against various pathogens, and structure-activity relationships.

PropertyValue
Molecular FormulaC10H10ClN3O3
Molecular Weight245.66 g/mol
IUPAC NameThis compound
CAS Number292636-64-7

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly its antimicrobial and enzyme-inhibitory properties.

Antimicrobial Activity

  • Mechanism of Action : The compound has shown potential as an antimicrobial agent, particularly against resistant strains of bacteria. Its mechanism involves the inhibition of specific bacterial enzymes, disrupting cellular processes essential for bacterial survival and replication.
  • Case Studies :
    • A study highlighted its effectiveness against Neisseria gonorrhoeae, where it was tested for minimum inhibitory concentrations (MIC) and bactericidal concentrations (MBC). Compounds similar to this compound demonstrated MIC values as low as 1.56 µM, indicating strong antimicrobial properties against this pathogen .
    • Another investigation focused on its derivatives, where it was found that modifications to the compound could enhance its potency against various bacteria, showcasing its potential for further development in antibiotic therapies .

Enzyme Inhibition

  • Cholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies reported IC50 values ranging from 1.60 µM to 311 µM, indicating varying degrees of inhibition compared to established drugs like rivastigmine and galantamine .
  • Structure-Activity Relationship (SAR) : Research into the SAR of this compound has revealed that certain modifications can significantly affect its inhibitory potency. For instance, derivatives with trifluoromethyl groups exhibited enhanced activity against cholinesterases .

In Vitro Studies

Data from various studies indicate that this compound and its derivatives exhibit promising biological activities:

Study FocusFindings
Antimicrobial ActivityMIC as low as 1.56 µM against N. gonorrhoeae
Cholinesterase InhibitionIC50 values between 1.60 to 311 µM
Structure ModificationsEnhanced activity with trifluoromethyl substitutions

Computational Modeling

Recent advancements in computational biology have allowed researchers to model the interactions between this compound and target enzymes. These studies provide insights into the binding affinities and potential mechanisms by which the compound exerts its biological effects .

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